

Application Note: Determination of Fluoxetine Succinamic Acid using a Stability-Indicating HPLC Method

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Compound of Interest

Compound Name: *Fluoxetine Succinamic Acid*

Cat. No.: *B195944*

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Abstract

This application note details a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method suitable for the determination of **Fluoxetine Succinamic Acid**, a potential impurity and related compound of Fluoxetine. The described method utilizes a reversed-phase C18 column with a gradient elution, ensuring high resolution and sensitivity for the separation and quantification of **Fluoxetine Succinamic Acid** from the active pharmaceutical ingredient (API) and other related substances. This protocol is intended to guide researchers in setting up a reliable analytical method for quality control and stability studies of fluoxetine drug substances and products.

Introduction

Fluoxetine is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and other psychiatric disorders. During the synthesis of fluoxetine or upon its degradation, various related compounds can be formed. One such potential impurity is **Fluoxetine Succinamic Acid**.^{[1][2][3][4][5]} The presence and quantity of such impurities must be carefully monitored to ensure the safety and efficacy of the final drug product. A well-validated, stability-indicating HPLC method is therefore crucial for the accurate determination of these related substances. The method outlined in this document is based on established

principles for the analysis of fluoxetine and its impurities, providing a comprehensive protocol for researchers.[6][7][8]

Physicochemical Properties of Fluoxetine Succinamic Acid

Property	Value	Reference
Chemical Name	4-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid	[1][2][5]
Synonyms	Fluoxetine succinate ester, Fluoxetine USP Related Compound C	[5]
CAS Number	1026723-45-4	[1][4][5]
Molecular Formula	C ₂₁ H ₂₂ F ₃ NO ₄	[1][4][5]
Molecular Weight	409.40 g/mol	[1][5]
Appearance	Off-white solid	[2]
Solubility	Soluble in Methanol and DMSO	[2]

Experimental Protocol

This protocol is adapted from a validated method for the analysis of fluoxetine and its potential impurities.[6] For the specific quantification of **Fluoxetine Succinamic Acid**, preparation of a reference standard and corresponding calibration curve is required.

Instrumentation and Chromatographic Conditions

Parameter	Specification
Instrument	High-Performance Liquid Chromatograph with UV Detector
Column	Gemini-C18 (150 mm x 4.6 mm, 3.0 μ m) or equivalent
Mobile Phase A	20:80 (v/v) Methanol and Buffer Solution (12.5 mL of triethylamine in 900 mL of water, pH adjusted to 6.0 with phosphoric acid, and diluted to 1000 mL with water)
Mobile Phase B	100% Methanol
Gradient Program	Time (min) / %B: 0/25, 2/25, 2.1/44, 20/44, 30/80, 45/80, 50/44, 55/44, 55.1/25, 60/25
Flow Rate	1.0 mL/min
Detection Wavelength	215 nm
Injection Volume	10 μ L
Column Temperature	30°C
Run Time	60 minutes

Preparation of Solutions

Buffer Solution:

- Add 12.5 mL of triethylamine to approximately 900 mL of HPLC-grade water.
- Adjust the pH of the solution to 6.0 using phosphoric acid.
- Dilute to a final volume of 1000 mL with HPLC-grade water.

Mobile Phase A:

- Mix 200 mL of methanol with 800 mL of the prepared Buffer Solution.

- Degas the solution before use.

Mobile Phase B:

- Use 100% HPLC-grade methanol.
- Degas the solution before use.

Standard Solution Preparation (Example):

- Accurately weigh about 10 mg of **Fluoxetine Succinamic Acid** reference standard into a 100 mL volumetric flask.
- Dissolve in and dilute to volume with the mobile phase (initial gradient composition).
- Prepare a series of dilutions from this stock solution to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 μ g/mL).

Sample Solution Preparation:

- Accurately weigh a quantity of the fluoxetine drug substance or powdered tablets equivalent to 100 mg of fluoxetine.
- Transfer to a 50 mL volumetric flask.
- Add approximately 30 mL of the mobile phase (initial gradient composition) and sonicate for 15 minutes to dissolve.
- Dilute to volume with the mobile phase.
- Filter the solution through a 0.45 μ m syringe filter before injection.

Method Validation Parameters

For quantitative analysis, the method should be validated according to ICH guidelines.^[6] The following tables summarize the typical parameters and acceptance criteria.

System Suitability

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
Relative Standard Deviation (RSD) for replicate injections	$\leq 2.0\%$

Linearity

Parameter	Acceptance Criteria
Correlation Coefficient (r^2)	≥ 0.999
Concentration Range	e.g., 0.1 - 10 $\mu\text{g/mL}$

Accuracy (Recovery)

Spiking Level	Acceptance Criteria (% Recovery)
80%	98.0 - 102.0%
100%	98.0 - 102.0%
120%	98.0 - 102.0%

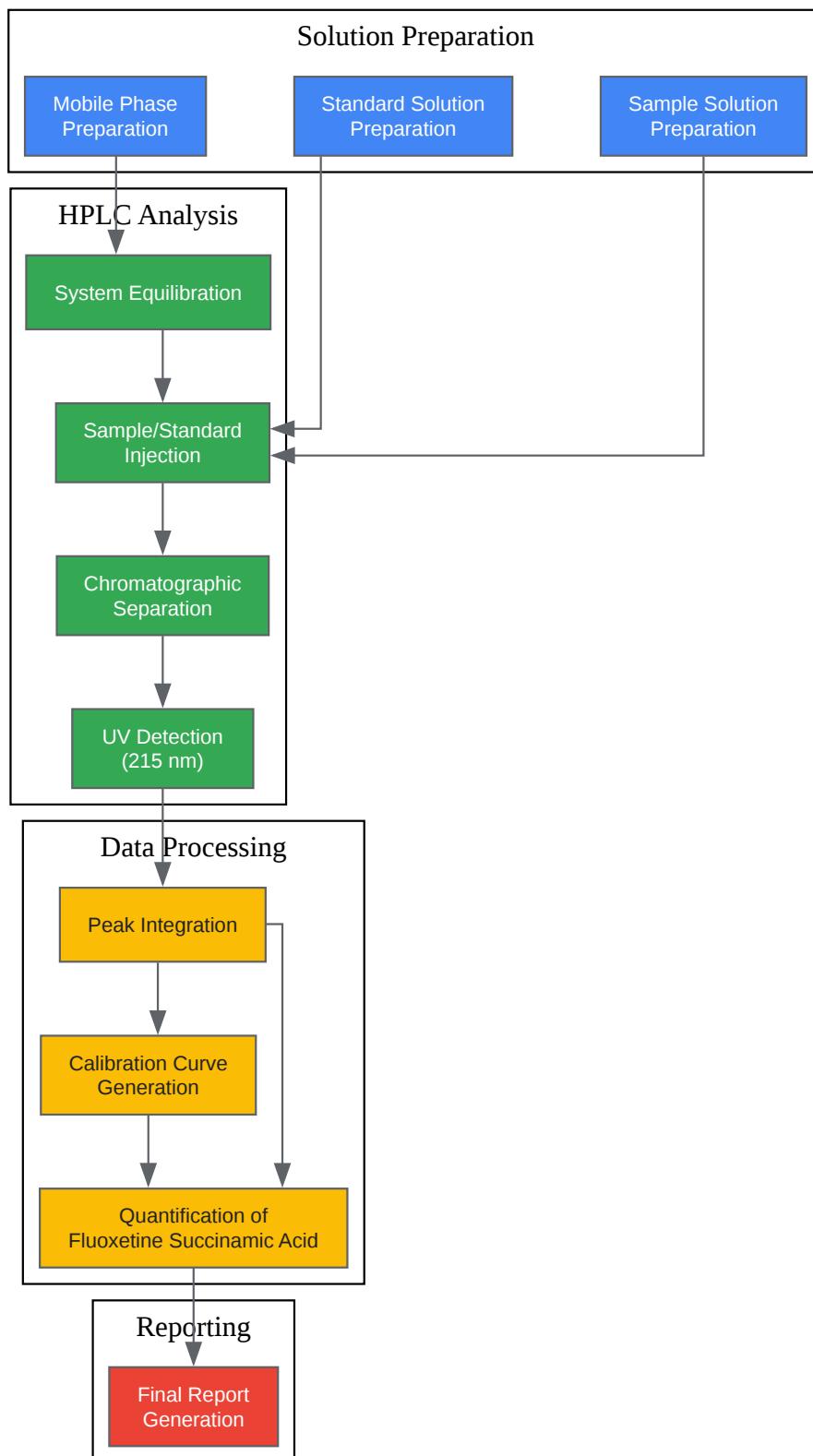
Precision

Precision Type	Acceptance Criteria (%RSD)
Repeatability (Intra-day)	$\leq 2.0\%$
Intermediate Precision (Inter-day)	$\leq 2.0\%$

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Parameter	Method
LOD	Based on Signal-to-Noise ratio of 3:1
LOQ	Based on Signal-to-Noise ratio of 10:1

Experimental Workflow Diagram



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Caption: Workflow for the HPLC determination of **Fluoxetine Succinamic Acid**.

Forced Degradation Studies

To ensure the stability-indicating nature of the HPLC method, forced degradation studies on fluoxetine should be performed.^[7] This involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The HPLC method should be capable of separating the main peak of fluoxetine and **Fluoxetine Succinamic Acid** from any degradation products that are formed.

Typical Stress Conditions:

- Acid Hydrolysis: 0.1 M HCl at 80°C for 24 hours
- Base Hydrolysis: 0.1 M NaOH at 80°C for 24 hours
- Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
- Thermal Degradation: Dry heat at 105°C for 24 hours
- Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the determination of **Fluoxetine Succinamic Acid** in the presence of fluoxetine and other related compounds. The use of a gradient elution with a C18 column ensures adequate separation and sensitivity. Proper validation of this method in accordance with ICH guidelines will ensure its suitability for routine quality control analysis and stability studies in the pharmaceutical industry.

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